3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid

Catalog No.
S810972
CAS No.
1307060-05-4
M.F
C14H19NO3
M. Wt
249.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic a...

CAS Number

1307060-05-4

Product Name

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid

IUPAC Name

3-[2,2-dimethylpropyl(methyl)carbamoyl]benzoic acid

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18)

InChI Key

XTIWPJVLMKVNCX-UHFFFAOYSA-N

SMILES

CC(C)(C)CN(C)C(=O)C1=CC(=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)CN(C)C(=O)C1=CC(=CC=C1)C(=O)O

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₉N₁O₃ and a molecular weight of approximately 249.31 g/mol. This compound features a benzoic acid structure substituted at the 3-position with a carbamoyl group that is further substituted with a 2,2-dimethylpropyl and a methyl group. The presence of these substituents gives the compound unique properties, making it an interesting subject for both chemical and biological research .

The reactivity of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid can be attributed to its functional groups. As a carboxylic acid, it can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are significant for synthesizing derivatives that may exhibit different biological activities or physical properties .

Synthesis of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid can be achieved through several methods:

  • Direct Amidation: The reaction of benzoic acid with an appropriate amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) can yield this compound.
  • Carbamoylation: Starting from benzoic acid, one can introduce the carbamoyl group via reaction with isocyanates derived from 2,2-dimethylpropylamine.
  • Multi-step Synthesis: This may involve protecting groups to selectively introduce substituents at various stages of the synthesis.

The choice of method depends on the desired purity and yield .

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs.
  • Agriculture: The herbicidal properties of benzoic acid derivatives suggest potential use in crop protection.
  • Chemical Industry: It could be utilized as an intermediate in synthesizing other complex organic compounds .

Interaction studies involving 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid are crucial for understanding its biological mechanism. Research typically focuses on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Synergistic Effects: Evaluating whether it enhances or diminishes the activity of other compounds when used in combination.

Such studies help elucidate the pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid. Here are some notable examples:

Compound NameStructureKey Differences
Benzoic AcidC₇H₆O₂Lacks carbamoyl and alkyl substituents; simpler structure.
4-(Methylcarbamoyl)benzoic AcidC₉H₉N₁O₂Different substitution pattern; potential for different biological activity.
3-(Isopropylcarbamoyl)benzoic AcidC₁₁H₁₅N₁O₂Similar functional groups but different alkyl chain length and branching.

The unique combination of a bulky substituent (2,2-dimethylpropyl) and a methyl group on the carbamoyl moiety distinguishes 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid from these similar compounds, potentially affecting its solubility and biological interactions .

Molecular Geometry and Bonding Patterns

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid (CAS: 1307060-05-4) presents a complex molecular architecture featuring a benzoic acid core substituted at the meta position with a carbamoyl group bearing both methyl and neopentyl substituents [1]. The compound exhibits a molecular formula of C14H19NO3 with a molecular weight of 249.31 grams per mole [1]. The canonical SMILES representation CN(CC(C)(C)C)C(=O)C1=CC(=CC=C1)C(O)=O illustrates the three-dimensional connectivity of the molecule [1].

The molecular geometry is characterized by the presence of multiple rotatable bonds, particularly around the carbamoyl linkage and the neopentyl substituent [1]. The carbamoyl group adopts a planar configuration due to the partial double bond character arising from resonance between the carbonyl and nitrogen lone pair [2]. The dihedral angle between the carbamoyl plane and the benzene ring significantly influences the overall molecular conformation and electronic properties [3].

The neopentyl group (2,2-dimethylpropyl) introduces significant steric bulk, which affects the conformational preferences of the molecule [1]. This quaternary carbon center creates a rigid, spherical steric environment that influences both intramolecular and intermolecular interactions [4]. The methyl substituent on the nitrogen provides additional conformational flexibility while maintaining the tertiary amide character of the carbamoyl group [1].

Table 1: Basic Properties of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid

PropertyValueReference
CAS Number1307060-05-4 [1]
Molecular FormulaC14H19NO3 [1]
Molecular Weight249.31 g/mol [1]
IUPAC Name3-(methyl(neopentyl)carbamoyl)benzoic acid [1]
Canonical SMILESCN(CC(C)(C)C)C(=O)C1=CC(=CC=C1)C(O)=O [1]
InChI KeyXTIWPJVLMKVNCX-UHFFFAOYSA-N [1]
MDL NumberMFCD15438431 [5]
Exact Mass249.13649 g/mol [6]

X-ray Crystallographic Analysis

While specific crystallographic data for 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is not available in the current literature, structural insights can be derived from related carbamoyl benzoic acid derivatives [7]. Crystallographic studies of similar compounds reveal important structural motifs that are likely present in this molecule [3] [7].

The crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid demonstrates the typical arrangement of carbamoyl benzoic acid derivatives, crystallizing in the monoclinic space group P21/c with unit cell parameters a = 12.150(6) Å, b = 13.629(6) Å, c = 8.368(4) Å, and β = 103.75(4)° [7]. The structure exhibits hydrogen-bonded cyclic dimers with an oxygen-oxygen distance of 2.64(1) Å, indicating strong intermolecular carboxylic acid dimerization [7].

The carboxylic acid group typically lies approximately in the plane of the attached benzene ring, with dihedral angles commonly ranging from 7° to 25° [3] [7]. This near-planar arrangement facilitates π-conjugation between the aromatic system and the carboxyl group [8]. The amide group in related structures adopts a synclinally related orientation to the aromatic ring systems, which is characteristic of phthalamic acid derivatives [7].

Advanced crystallographic techniques, including nuclear magnetic resonance crystallography, have achieved positional accuracies of approximately 0.17 Å for related benzoic acid derivatives [9]. These methods provide detailed insights into the hydrogen bonding networks and molecular packing arrangements that govern the solid-state properties of carbamoyl benzoic acids [9].

Table 4: Crystallographic Data for Related Carbamoyl Benzoic Acid Derivatives

CompoundSpace GroupCrystal SystemUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)β angle (°)R factorReference
2-(2,6-Dichlorophenylcarbamoyl)benzoic acidP21/cMonoclinic12.150(6)13.629(6)8.368(4)103.75(4)0.076 [7]
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoateNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified [3]
4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedRMSD 0.17 Å [9]

Conformational Isomerism

The conformational landscape of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is dominated by rotation around several key bonds, particularly the C-N bond of the carbamoyl group and the C-C bond connecting the neopentyl substituent [10]. The molecule can exist in multiple conformational states due to the presence of flexible alkyl chains and rotatable bonds [11].

The carbamoyl group exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system [12]. This results in two primary conformational states: the Z-conformer (where the methyl and neopentyl groups are on the same side of the C-N bond) and the E-conformer (where they are on opposite sides) [10]. The energy barrier for interconversion between these conformers is typically in the range of 15-20 kcal/mol for tertiary amides [10].

The neopentyl group, due to its highly branched structure, exhibits restricted conformational mobility compared to linear alkyl chains [13]. The quaternary carbon center limits the number of accessible conformations, effectively creating a rigid steric environment [4]. This structural feature influences both the molecular geometry and the intermolecular packing arrangements in the solid state [14].

Computational studies on benzoic acid derivatives indicate that conformational effects become particularly important when multiple rotatable bonds are present [15]. The combination of the carbamoyl linkage and the neopentyl substituent creates a complex conformational manifold that affects the molecule's physical and chemical properties [14]. The conformational preferences are further influenced by intramolecular hydrogen bonding interactions and steric clashes between substituents [3].

Electronic Structure and Resonance Properties

The electronic structure of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is characterized by extensive π-conjugation between the aromatic ring, carboxyl group, and carbamoyl substituent [12] [16]. The molecule exhibits multiple resonance structures that delocalize electron density across the conjugated system [2].

The primary resonance interactions occur between the benzene ring π-system and both the carboxyl and carbamoyl functional groups [8]. The carboxyl group acts as an electron-withdrawing substituent through both inductive and resonance effects, while the carbamoyl group exhibits both electron-donating and electron-withdrawing character depending on the specific resonance structure considered [12] [17].

Time-dependent density functional theory calculations on benzoic acid derivatives reveal characteristic electronic transitions in the ultraviolet region [18] [19]. The major electronic excitations occur at approximately 188 nanometers (6.52-6.54 eV) and 229 nanometers (5.43-5.44 eV), corresponding to HOMO-1 → LUMO (90%) and HOMO → LUMO+2 (89%) transitions, respectively [19]. These transitions exhibit strong π→π* character, indicating significant delocalization within the aromatic system [18].

The highest occupied molecular orbital primarily consists of π-orbitals localized on the benzene ring with contributions from the carboxyl oxygen atoms [20] [19]. The lowest unoccupied molecular orbital shows significant contribution from the aromatic π*-system with antibonding character between the ring carbons [19]. The HOMO-LUMO energy gap provides insight into the electronic stability and reactivity of the molecule [21].

Natural bond orbital analysis reveals important hyperconjugative interactions between the σ-bonds of the alkyl substituents and the π-system of the aromatic ring [19]. These interactions contribute to the overall stability of the molecule and influence its conformational preferences [20]. The electron density distribution shows significant polarization toward the electronegative oxygen atoms of both the carboxyl and carbamoyl groups [19].

Table 3: Electronic Structure Parameters for Benzoic Acid Derivatives

ParameterBenzoic Acid (Gas Phase)Reference
HOMO Energy (eV)Not specified [19]
LUMO Energy (eV)Not specified [19]
HOMO-LUMO Gap (eV)Not specified [19]
Excitation Energy λ~188nm (eV)6.52-6.54 [19]
Excitation Energy λ~229nm (eV)5.43-5.44 [19]
Major Transition (188nm)HOMO-1 → LUMO (90%) [19]
Major Transition (229nm)HOMO → LUMO+2 (89%) [19]

Comparative Analysis with Ortho- and Para-Substituted Analogues

The meta-substitution pattern of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid exhibits distinct electronic and structural properties compared to its ortho- and para-substituted analogues [22] [23]. The positional effects of substituents on benzoic acid derivatives have been extensively studied and reveal significant differences in acidity, electronic structure, and molecular geometry [24] [17].

The meta-position substitution pattern avoids the direct resonance interaction with the carboxyl group that occurs in para-substituted derivatives [22]. In para-substituted benzoic acids, the substituent can directly participate in resonance with the carboxyl group through the aromatic π-system, leading to enhanced electronic communication [23]. Conversely, meta-substitution primarily exerts its influence through inductive effects and field effects, with minimal direct resonance contribution [17].

Acidity data for substituted benzoic acids demonstrate the positional dependence of substituent effects [23] [24]. Ortho-substituted benzoic acids consistently exhibit higher acidity than their meta and para analogues due to steric hindrance effects that force the carboxyl group out of the aromatic plane, disrupting stabilizing resonance interactions [8] [23]. The meta-position typically shows intermediate acidity values, while para-substitution often results in the lowest acidity for electron-donating substituents [24].

The ortho effect in benzoic acid derivatives manifests as increased acidity regardless of whether the substituent is electron-donating or electron-withdrawing [23] [24]. This phenomenon occurs because steric interactions force the carboxyl group to rotate out of the aromatic plane, eliminating the electron-donating resonance contribution of the benzene ring to the carboxylate anion [8]. Meta- and para-substituted derivatives retain planarity and thus maintain full conjugation with the aromatic system [25].

Comparative crystallographic studies reveal that meta-substituted benzoic acids typically exhibit different hydrogen bonding patterns and packing arrangements compared to their positional isomers [15] [25]. The meta-substitution pattern influences the overall molecular dipole moment and affects the intermolecular interactions in the solid state [14]. These structural differences have implications for physical properties such as melting point, solubility, and crystal morphology [14].

Table 2: pKa Values of Monosubstituted Benzoic Acids by Position

SubstituentOrtho PositionMeta PositionPara PositionReference
H (Benzoic acid)4.204.204.20 [23]
CH33.904.304.40 [23]
F3.304.304.40 [23]
Cl2.903.804.00 [23]
Br2.803.804.00 [23]
I2.903.904.00 [23]
OMe4.104.104.50 [23]
NO22.203.503.40 [23]
OH2.984.084.58 [23]

Carbodiimide-Mediated Amide Bond Formation

The synthesis of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid through carbodiimide-mediated amide bond formation represents one of the most widely employed methodologies for constructing carbamoyl linkages [1] [2]. This approach utilizes the highly electrophilic nature of carbodiimides to activate carboxylic acids, facilitating nucleophilic attack by amines to form the desired amide bonds.
The mechanism proceeds through formation of an O-acylisourea intermediate, which serves as a highly reactive acylating agent [2]. In the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), the carboxylic acid component undergoes activation through nucleophilic attack by the carbodiimide nitrogen, forming the key O-acylisourea species [1] [2]. This intermediate subsequently reacts with the secondary amine containing the 2,2-dimethylpropyl and methyl substituents to yield the target carbamoyl compound.

The reaction kinetics demonstrate that the rate-determining step involves the initial formation of the O-acylisourea intermediate rather than the subsequent aminolysis [2]. Studies have shown that the reaction rate remains independent of additives such as N-hydroxybenzotriazole (HOBt) concentration, indicating that the carbodiimide-acid reaction constitutes the bottleneck in the overall transformation [2]. The rate constant for the reaction between carboxylate groups and doubly protonated EDCI reaches approximately 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in polar aprotic solvents [2].

The formation of the target compound requires careful control of reaction conditions to minimize side reactions. The urea byproduct formation, resulting from carbodiimide hydrolysis, represents the primary competing pathway [1] [2]. Optimal conditions typically involve anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures maintained between 20-60°C to balance reaction rate and selectivity [3] [2].

Isocyanate-Based Coupling Strategies

Isocyanate-based coupling strategies provide an alternative synthetic route for accessing 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid through direct reaction of isocyanates with nucleophilic substrates [4] [5] [6]. This methodology leverages the inherent electrophilicity of the isocyanate carbon center, which undergoes facile nucleophilic attack by amines to form urea linkages.

The synthetic approach involves initial preparation of the appropriate isocyanate precursor, followed by coupling with the dimethylpropyl-methyl amine component [4] [6]. The isocyanate functionality exhibits enhanced reactivity due to the linear structure and electron-withdrawing effects of both nitrogen and oxygen atoms, creating a highly electrophilic carbon center susceptible to nucleophilic attack [6].

Recent developments in isocyanate chemistry have demonstrated the utility of isocyanate-mediated chemical tagging (IMCT) for modifying small molecules with carbamoyl groups [4]. This methodology employs template resins containing isocyanate capture groups, enabling controlled stoichiometric reactions with nucleophilic substrates. The approach shows particular promise for synthesizing pharmaceutically relevant benzylic ureas through C(sp³)-H isocyanation protocols [5].

The reaction mechanism proceeds through nucleophilic attack of the amine on the isocyanate carbon, followed by proton transfer to generate the urea product [6]. The transformation typically requires mild conditions, with reactions proceeding at temperatures between 25-80°C in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane [4] [5]. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base facilitates the coupling process by enhancing nucleophilicity of the amine component [4].

Solvent Effects on Reaction Efficiency

The choice of solvent system significantly influences the efficiency of carbamoyl group formation, affecting both reaction kinetics and product yields through differential solvation effects and stabilization of transition states [7] [8] [9]. Comprehensive analysis of solvent effects reveals distinct patterns correlating with solvent polarity, coordinating ability, and protic versus aprotic characteristics.
Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) emerge as optimal solvents for carbamoyl formation reactions, exhibiting enhanced reaction rates and yields ranging from 80-95% [7] [8]. These highly polar aprotic solvents provide excellent solvation of ionic intermediates while avoiding competitive protonation reactions that can occur with protic solvents [7]. The superior performance of DMF results from its ability to coordinate with electrophilic species, thereby stabilizing transition states and lowering activation barriers [8].

Acetonitrile represents a balanced choice, offering good reaction rates and yields (75-90%) while maintaining moderate polarity and coordinating ability [7] [8]. The solvent's ability to stabilize both ionic and neutral species makes it particularly suitable for reactions involving carbodiimide-mediated coupling, where multiple charged intermediates form during the reaction pathway [2].

Dichloromethane (DCM) provides moderate performance (70-85% yields) and serves as a useful solvent for reactions requiring lower polarity environments [10]. The solvent's limited coordinating ability reduces interference with Lewis acid catalysts while maintaining sufficient polarity to dissolve reactants and stabilize transition states [10].

Tetrahydrofuran (THF) exhibits moderate solvation properties, yielding 65-80% product formation [11] [10]. The ethereal oxygen provides coordinating ability without excessive competition for electrophilic centers, making THF particularly suitable for reactions involving metal catalysts or Lewis acids [11].

Toluene shows reduced effectiveness (60-75% yields) due to its low polarity and limited ability to stabilize ionic intermediates [11] [10]. However, the solvent may prove advantageous for reactions where minimal solvation is desired or where competing nucleophilic attacks by solvent must be avoided [11].

Ethanol demonstrates variable performance (50-80% yields) due to its protic nature, which can interfere with reaction mechanisms through competitive hydrogen bonding and protonation reactions [7] [10]. The solvent's ability to participate in hydrogen bonding networks may either facilitate or hinder specific reaction pathways depending on the mechanism involved [7].

Water generally shows poor performance (20-50% yields) for carbamoyl formation reactions due to hydrolysis competition and inability to solubilize hydrophobic reactants [8] [10]. The high polarity and protic nature of water lead to rapid hydrolysis of activated intermediates, particularly O-acylisourea species formed in carbodiimide-mediated reactions [8].

Catalytic Mechanisms in Carbamoyl Group Transfer

The catalytic mechanisms governing carbamoyl group transfer involve sophisticated interplay between multiple catalytic strategies, including acid-base catalysis, nucleophilic catalysis, and Lewis acid coordination [12] [13] [14]. These mechanisms work synergistically to lower activation barriers and enhance reaction selectivity through precise control of transition state geometries and electronic structures.

Acid-base catalysis represents a fundamental mechanism in carbamoyl group transfer, involving proton transfer processes that facilitate bond formation and cleavage [12] [13]. The mechanism typically employs histidine residues or carboxylic acid functionalities to abstract protons from nucleophilic substrates, thereby enhancing their reactivity toward electrophilic carbamoyl donors [12]. The catalytic cycle involves initial deprotonation of the nucleophile, followed by nucleophilic attack on the carbamoyl group, and subsequent protonation to release the product [13].

Studies on carbamoyltransferase enzymes reveal that conserved histidine residues play crucial roles in facilitating carbamoyl group transfer [12]. The imidazole ring of histidine provides both proton-accepting and proton-donating capabilities, enabling bidirectional proton transfer throughout the catalytic cycle [12]. The mechanism achieves rate enhancements of 10³-10⁵ fold through optimal positioning of catalytic residues and substrate binding [12].

Nucleophilic catalysis involves formation of covalent intermediates that enhance electrophilic activation of carbamoyl donors [10] [15]. This mechanism typically employs hydroxylamine or imidazole derivatives as nucleophilic catalysts, forming reactive carbamoyl-catalyst intermediates that undergo rapid aminolysis [10]. The approach proves particularly effective for activating less reactive carbamoyl donors, achieving rate enhancements of 10⁴-10⁶ fold [15].

The mechanism proceeds through initial nucleophilic attack by the catalyst on the carbamoyl donor, forming a tetrahedral intermediate that collapses to yield the activated carbamoyl-catalyst species [15]. This intermediate exhibits enhanced electrophilicity due to the electron-withdrawing nature of the catalyst, facilitating subsequent nucleophilic attack by the ultimate acceptor substrate [10].

Lewis acid catalysis employs metal coordination to activate carbamoyl donors through electron withdrawal and geometric constraint [16] [17]. Common Lewis acids include Mg²⁺, Zn²⁺, and B³⁺ species, which coordinate to carbonyl oxygen atoms and enhance electrophilicity of the carbamoyl carbon [16]. The mechanism achieves rate enhancements of 10³-10⁵ fold through optimal metal-substrate coordination geometries [17].

Carbamoyl phosphate synthetase provides an exemplary model for Lewis acid-catalyzed carbamoyl group transfer [16] [17]. The enzyme employs Mg²⁺ ions to coordinate carbamoyl phosphate and facilitate nucleophilic attack by acceptor substrates [16]. The metal coordination stabilizes negative charge development during transition state formation, thereby lowering activation barriers and enhancing reaction rates [17].

Organocatalysis represents an emerging approach for carbamoyl group transfer, utilizing small organic molecules to facilitate bond formation through hydrogen bonding networks and electrostatic interactions [18] [15]. Common organocatalysts include proline derivatives and thiourea compounds, which provide directional hydrogen bonding to stabilize transition states and enhance reaction selectivity [18].

Byproduct Analysis and Purification Techniques

The synthesis of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid generates characteristic byproducts that require systematic analysis and removal to achieve acceptable purity levels [19] [10] [20]. The byproduct profile depends significantly on the chosen synthetic methodology, with each approach producing distinct impurity patterns that necessitate tailored purification strategies.

Carbodiimide-mediated reactions produce urea derivatives as the primary byproducts, resulting from hydrolysis of the carbodiimide reagent [1] [2]. The most common impurities include dicyclohexylurea (DCU) from DCC-mediated reactions and N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) from EDCI-mediated processes [1]. These byproducts typically constitute 2-5% of the crude reaction mixture and require removal due to their similar polarity to the desired product [10].

Isocyanate-based coupling generates carbamate compounds as side products, formed through reaction of isocyanates with trace water or alcohols present in the reaction medium [4] [6]. These impurities typically represent 1-3% of the crude product and can be identified through characteristic C=O stretching frequencies around 1720-1740 cm⁻¹ in infrared spectroscopy [4].

Anhydride coupling methods produce carboxylic acid byproducts resulting from hydrolysis of unreacted anhydride or incomplete coupling reactions [11]. These impurities are readily identified through ¹H NMR spectroscopy by characteristic carboxylic acid proton signals around 10-12 ppm [11].

Crystallization represents the most economical purification technique, achieving purities of 85-98% with recoveries of 60-85% [10] [21]. The method exploits differential solubility between the desired product and impurities, typically employing ethanol-water or acetone-hexane solvent systems [21]. Optimization of crystallization conditions involves systematic variation of solvent composition, temperature, and seeding protocols to maximize selectivity [21].

Column chromatography provides superior purification capability, achieving purities of 90-99% with recoveries of 70-90% [10] [22]. Silica gel chromatography using ethyl acetate-hexane gradient elution proves most effective for separating carbamoyl compounds from urea and carbamate byproducts [22]. The method requires 1-4 hours for completion and offers excellent scalability for preparative applications [10].

Solid-phase extraction (SPE) offers rapid purification with good recovery yields (80-95%) and moderate purity levels (75-95%) [10] [20]. The technique employs reversed-phase C18 cartridges or ion-exchange resins to selectively retain impurities while allowing the desired product to pass through [20]. Acid-base extraction protocols utilize differential protonation states to separate carboxylic acid products from neutral impurities [10].

Recrystallization provides high purity levels (90-99%) but with moderate recovery yields (70-85%) [10] [21]. The technique proves particularly effective for removing colored impurities and achieving pharmaceutical-grade purity standards [21]. Multiple recrystallization cycles may be required to achieve desired purity levels, with each cycle typically improving purity by 5-10% [10].

Preparative High-Performance Liquid Chromatography (HPLC) offers the highest purity levels (95-99.5%) with good recovery yields (85-95%) [10] [22]. The method employs reversed-phase columns with acetonitrile-water mobile phases containing trifluoroacetic acid modifiers to enhance peak resolution [22]. Despite higher costs and limited scalability, preparative HPLC proves essential for obtaining research-grade compounds requiring exceptional purity [10].

Filtration methods provide rapid processing with excellent recovery yields (90-98%) but limited purification capability (60-85%) [10] [20]. These techniques prove most effective for removing insoluble impurities such as dicyclohexylurea precipitates or unreacted solid reagents [20]. Hot filtration through celite or silica gel plugs offers additional purification benefits while maintaining rapid processing times [10].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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